molecular formula C10H13N5O2S2 B2364703 3-(4-Amino-5-mercapto-4H-[1,2,4]triazol-3-yl)-N,N-dimethyl-benzenesulfonamide CAS No. 571154-99-9

3-(4-Amino-5-mercapto-4H-[1,2,4]triazol-3-yl)-N,N-dimethyl-benzenesulfonamide

Cat. No.: B2364703
CAS No.: 571154-99-9
M. Wt: 299.37
InChI Key: WYZQOLSGUNXYJD-UHFFFAOYSA-N
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Description

3-(4-Amino-5-mercapto-4H-[1,2,4]triazol-3-yl)-N,N-dimethyl-benzenesulfonamide is a compound that features a triazole ring, which is known for its diverse biological activities. The presence of the amino and mercapto groups on the triazole ring, along with the sulfonamide group, makes this compound particularly interesting for various chemical and biological applications.

Mechanism of Action

Target of Action

The primary target of this compound is cadmium ions . Cadmium is a toxic heavy metal that can cause serious environmental and health problems. The compound’s ability to bind and remove cadmium ions suggests it could be used in the treatment of cadmium toxicity or in the remediation of cadmium-contaminated environments .

Mode of Action

The compound interacts with its targets through a process known as adsorption . Adsorption is a surface phenomenon where atoms, ions, or molecules from a substance (it could be gas, liquid, or dissolved solid) adhere to a surface of the adsorbent. In this case, the compound acts as an adsorbent, binding to cadmium ions and removing them from the environment .

Biochemical Pathways

The compound’s ability to bind and remove cadmium ions suggests it could impact pathways related toheavy metal detoxification .

Pharmacokinetics

The compound’s ability to bind cadmium ions suggests it could have a high affinity for these ions, which could influence its distribution and excretion .

Result of Action

The primary result of the compound’s action is the removal of cadmium ions from the environment . This could potentially reduce the toxicity of cadmium and mitigate its harmful effects on biological systems .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound’s adsorption efficiency for cadmium ions was found to be maximized at a pH of 6 . This suggests that the compound’s action could be influenced by the pH of the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Amino-5-mercapto-4H-[1,2,4]triazol-3-yl)-N,N-dimethyl-benzenesulfonamide typically involves the reaction of 4-amino-5-mercapto-1,2,4-triazole with N,N-dimethyl-benzenesulfonyl chloride under basic conditions. The reaction is usually carried out in a solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The amino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products

Scientific Research Applications

Chemistry

The compound is used as a building block in the synthesis of more complex molecules. Its triazole ring is a versatile scaffold in medicinal chemistry .

Biology

In biological research, this compound is studied for its potential antimicrobial and anticancer properties. The triazole ring is known to interact with various biological targets, making it a candidate for drug development .

Medicine

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including catalysis and material science .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(4-Amino-5-mercapto-4H-[1,2,4]triazol-3-yl)-N,N-dimethyl-benzenesulfonamide lies in its combination of functional groups. The presence of both amino and mercapto groups on the triazole ring, along with the sulfonamide group, provides a unique set of chemical properties that can be exploited in various applications .

Properties

IUPAC Name

3-(4-amino-5-sulfanylidene-1H-1,2,4-triazol-3-yl)-N,N-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O2S2/c1-14(2)19(16,17)8-5-3-4-7(6-8)9-12-13-10(18)15(9)11/h3-6H,11H2,1-2H3,(H,13,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYZQOLSGUNXYJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=NNC(=S)N2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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